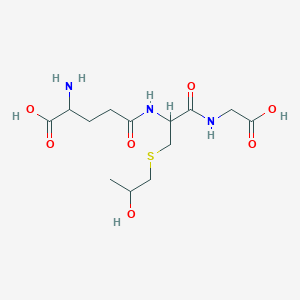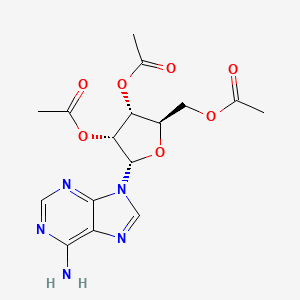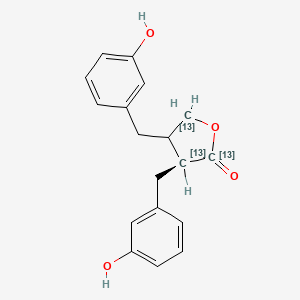![molecular formula C33H33BF4N2 B1146497 1-Butyl-2-[3-(1-butylbenzo[cd]indol-1-ium-2-yl)prop-2-enylidene]benzo[cd]indole;tetrafluoroborate CAS No. 143185-79-9](/img/structure/B1146497.png)
1-Butyl-2-[3-(1-butylbenzo[cd]indol-1-ium-2-yl)prop-2-enylidene]benzo[cd]indole;tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-Butyl-2-[3-(1-butylbenzo[cd]indol-1-ium-2-yl)prop-2-enylidene]benzo[cd]indole;tetrafluoroborate” is a versatile chemical compound used in diverse scientific research due to its unique properties and applications. It is also known by its CAS number: 143185-79-9 .
Molecular Structure Analysis
The molecular formula of this compound is C33H33BF4N2 . It belongs to the category of heterocyclic organic compounds . The exact structure would require more specific information or a structural diagram, which I’m unable to provide at the moment.Physical And Chemical Properties Analysis
The compound has a molecular weight of 544.4 . Other physical and chemical properties such as density, melting point, and boiling point are not available in the search results .Applications De Recherche Scientifique
Organic Synthesis and Reactivity
The reactivity and applications of benzotriazole derivatives in organic synthesis, including gas-phase thermolysis to produce aniline and substituted indoles, demonstrate the potential for creating complex organic structures from similar compounds. The synthesis of bis(indolyl)methanes using ionic liquids under mild conditions indicates a route for eco-friendly processes in synthesizing complex molecules (Dib et al., 2004; Yadav et al., 2003).
Photovoltaic and Detector Applications
Research on organic heptamethine salts, including compounds with similar structures to the queried chemical, showcases their use in photovoltaics and detectors with near-infrared photoresponse. This suggests potential applications in developing optoelectronic devices that operate at deep NIR wavelengths, improving energy level alignments for enhanced device performance (Young et al., 2016).
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for compound 1-Butyl-2-[3-(1-butylbenzo[cd]indol-1-ium-2-yl)prop-2-enylidene]benzo[cd]indole;tetrafluoroborate involves the condensation of two molecules of 1-butyl-2-benzocycloheptene-3-one with one molecule of 1-butyl-1H-benzo[cd]indol-2(1H)-ium-3-olate in the presence of a base, followed by the addition of tetrafluoroboric acid to form the tetrafluoroborate salt." "Starting Materials": [ "1-butyl-2-benzocycloheptene-3-one", "1-butyl-1H-benzo[cd]indol-2(1H)-ium-3-olate", "Base (e.g. sodium hydroxide)", "Tetrafluoroboric acid" ], "Reaction": [ "Step 1: Dissolve 1-butyl-2-benzocycloheptene-3-one and 1-butyl-1H-benzo[cd]indol-2(1H)-ium-3-olate in a suitable solvent (e.g. ethanol) and add a base (e.g. sodium hydroxide) to the mixture.", "Step 2: Heat the mixture under reflux for several hours to allow for condensation of the two molecules.", "Step 3: Cool the mixture and acidify with hydrochloric acid to protonate the product.", "Step 4: Extract the product with a suitable organic solvent (e.g. dichloromethane) and wash with water.", "Step 5: Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain the crude product.", "Step 6: Dissolve the crude product in a suitable solvent (e.g. acetonitrile) and add tetrafluoroboric acid to form the tetrafluoroborate salt.", "Step 7: Recrystallize the product from a suitable solvent (e.g. acetonitrile) to obtain pure 1-Butyl-2-[3-(1-butylbenzo[cd]indol-1-ium-2-yl)prop-2-enylidene]benzo[cd]indole;tetrafluoroborate." ] } | |
| 143185-79-9 | |
Formule moléculaire |
C33H33BF4N2 |
Poids moléculaire |
544.4 g/mol |
Nom IUPAC |
1-butyl-2-[3-(1-butylbenzo[cd]indol-1-ium-2-yl)prop-2-enylidene]benzo[cd]indole;tetrafluoroborate |
InChI |
InChI=1S/C33H33N2.BF4/c1-3-5-22-34-28(26-16-7-12-24-14-9-20-30(34)32(24)26)18-11-19-29-27-17-8-13-25-15-10-21-31(33(25)27)35(29)23-6-4-2;2-1(3,4)5/h7-21H,3-6,22-23H2,1-2H3;/q+1;-1 |
Clé InChI |
RLDUSRNJMKEHTI-UHFFFAOYSA-N |
SMILES isomérique |
[B-](F)(F)(F)F.CCCCN\1C2=CC=CC3=C2C(=CC=C3)/C1=C\C=C\C4=[N+](C5=CC=CC6=C5C4=CC=C6)CCCC |
SMILES |
[B-](F)(F)(F)F.CCCCN1C2=CC=CC3=C2C(=CC=C3)C1=CC=CC4=[N+](C5=CC=CC6=C5C4=CC=C6)CCCC |
SMILES canonique |
[B-](F)(F)(F)F.CCCCN1C2=CC=CC3=C2C(=CC=C3)C1=CC=CC4=[N+](C5=CC=CC6=C5C4=CC=C6)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









